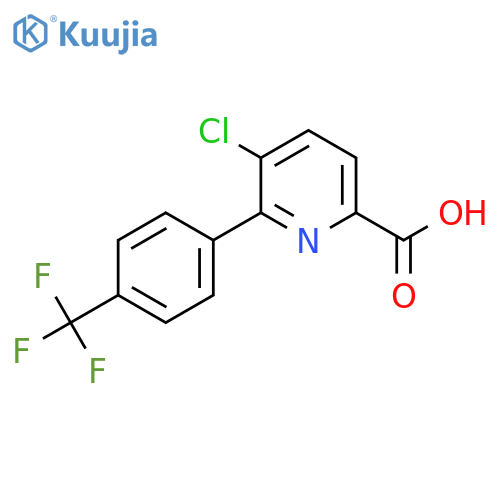Cas no 1261869-30-0 (5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid)

5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid
-
- インチ: 1S/C13H7ClF3NO2/c14-9-5-6-10(12(19)20)18-11(9)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)
- InChIKey: PCVAEZOVTBJPBI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=O)O)N=C1C1C=CC(C(F)(F)F)=CC=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 356
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 50.2
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013007395-500mg |
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid |
1261869-30-0 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
| Alichem | A013007395-250mg |
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid |
1261869-30-0 | 97% | 250mg |
494.40 USD | 2021-07-04 | |
| Alichem | A013007395-1g |
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid |
1261869-30-0 | 97% | 1g |
1,504.90 USD | 2021-07-04 |
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acidに関する追加情報
Introduction to 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid (CAS No. 1261869-30-0) and Its Emerging Applications in Chemical Biology and Medicine
5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid, identified by its Chemical Abstracts Service (CAS) number 1261869-30-0, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound belongs to the class of picolinic acid derivatives, characterized by its unique structural features, including a chloro substituent at the 5-position and a trifluoromethylphenyl group at the 6-position. These structural motifs contribute to its distinct chemical properties and biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The trifluoromethyl group, a key feature of this compound, is renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. This property has been extensively leveraged in medicinal chemistry to develop more effective and durable therapeutic interventions. Additionally, the chloro substituent introduces electrophilicity, enabling further functionalization through various synthetic pathways. Such modifications have been exploited to create diverse analogs with tailored biological activities.
In recent years, 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid has been explored as a potential intermediate in the synthesis of bioactive molecules. Its structural framework provides a versatile platform for designing compounds with targeted mechanisms of action. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways implicated in inflammatory and infectious diseases. The trifluoromethylphenyl moiety, in particular, has been highlighted for its role in enhancing receptor binding interactions, which is critical for drug efficacy.
One of the most compelling aspects of this compound is its potential in oncology research. Studies have demonstrated that picolinic acid derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival. The introduction of both chloro and trifluoromethyl groups appears to synergistically enhance these effects, making 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid a promising candidate for further investigation as an anticancer agent. Preclinical studies have begun to elucidate its mechanisms of action, revealing interactions with both intracellular targets and extracellular signaling molecules.
The synthesis of 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct its complex framework efficiently. These synthetic strategies not only facilitate large-scale production but also allow for rapid diversification of the molecular structure to explore new pharmacological profiles.
From a chemical biology perspective, this compound serves as an excellent tool for studying enzyme-substrate interactions and protein-ligand dynamics. Its unique structural features enable researchers to probe specific binding affinities and allosteric effects within biological systems. Such investigations are crucial for understanding disease pathogenesis and identifying novel therapeutic targets. The versatility of 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid as a research tool has made it a staple in many academic and industrial laboratories.
The pharmacokinetic properties of 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid have also been thoroughly examined to ensure its suitability for clinical applications. Studies indicate that the trifluoromethyl group contributes to prolonged half-life and improved bioavailability, whereas the chloro substituent enhances cellular uptake through passive diffusion mechanisms. These findings are instrumental in optimizing drug delivery systems and maximizing therapeutic efficacy.
In conclusion, 5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid (CAS No. 1261869-30-0) represents a significant advancement in the field of medicinal chemistry due to its unique structural attributes and multifaceted biological activities. Its potential applications span across oncology, inflammation management, and infectious diseases, making it a cornerstone compound for ongoing research efforts. As synthetic methodologies continue to evolve, further derivatives of this molecule are expected to emerge with even more refined pharmacological properties.
1261869-30-0 (5-Chloro-6-(4-(trifluoromethyl)phenyl)picolinic acid) 関連製品
- 1805508-29-5(4-(Difluoromethyl)-6-fluoro-2-iodo-3-methylpyridine)
- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)
- 1421442-88-7(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluoro-2-methylbenzene-1-sulfonamide)
- 1228561-83-8(3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)
- 1332531-56-2(N-Methyl-1-(5-methyl-1,3-thiazol-2-yl)methanaminedihydrochloride)
- 1314766-39-6(1-(4-methyl-3-nitrophenyl)cyclopropane-1-carboxylic acid)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)
- 87896-55-7(2-(2,6-dimethoxyphenyl)propan-1-amine)
- 1493301-22-6(2-acetamido-3-methyl(phenyl)aminopropanoic acid)




